Odor Character: Head-to-Head Comparison of Five 2-Cyclohexylpropionate Esters Reveals Ethyl Ester as the Sole Fruity Apple-Pear Variant
In a systematic patent study (US 5,049,544), the acid moiety 2-cyclohexylpropionic acid was esterified with four different alcohols (methyl, ethyl, isopropyl, allyl), and the neat odor of each purified ester was characterized side-by-side [1]. The ethyl ester (target compound) was distinguished from all other homologs by its unique fruity, aldehyde C-16 and apple-like odor. No other ester in this series exhibited this specific apple-fruity character: the methyl ester was grassy–woody, the isopropyl ester was floral–woody–fruity, the allyl ester was fruity–allylic, and the free acid was civet–animal-like [1]. This demonstrates that the ethyl alcohol moiety is a necessary structural determinant for the target apple-pear olfactory profile within the 2-cyclohexylpropionate scaffold.
| Evidence Dimension | Odor character (neat compound, expert sensory panel) |
|---|---|
| Target Compound Data | Fruity (aldehyde C-16 and apple-like) odor |
| Comparator Or Baseline | Methyl 2-cyclohexylpropionate: grassy, drygrassy, woody; Isopropyl 2-cyclohexylpropionate: floral, woody, fruity; Allyl 2-cyclohexylpropionate: fruity and allylic; 2-Cyclohexylpropionic acid: civet- and animal-like |
| Quantified Difference | Qualitative categorical differentiation: only the ethyl ester exhibits the specific apple-fruity (aldehyde C-16) character |
| Conditions | Neat compounds synthesized via acid-catalyzed esterification; purity ≥99% by GC; odor evaluation by expert perfumers as described in US Patent 5,049,544, Preparation Examples 1–5. |
Why This Matters
For procurement and formulation, this means that substituting the methyl or isopropyl ester for the ethyl ester will fundamentally alter the fragrance accord from apple-pear to grassy or floral-woody, requiring complete reformulation of the fragrance composition.
- [1] Kao Corporation. Perfumery composition comprising 2-cyclohexylpropionic acid or its derivative. US Patent 5,049,544, issued September 17, 1991. See Preparation Examples 1–5 and odor descriptions at columns 5–7. View Source
